Evans blue
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Overview
Description
Evans blue is an organic sodium salt that is the tetrasodium salt of 6,6'-{(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[diazene-2,1-diyl]}bis(4-amino-5-hydroxynaphthalene-1,3-disulfonate). It is sometimes used as a counterstain, especially in fluorescent methods to suppress background autofluorescence. It has a role as a histological dye, a fluorochrome, a teratogenic agent and a sodium channel blocker. It contains an this compound(4-).
An azo dye used in blood volume and cardiac output measurement by the dye dilution method. It is very soluble, strongly bound to plasma albumin, and disappears very slowly.
Mechanism of Action
Target of Action
Evans blue is a type of azo dye that exhibits a strong affinity for binding to serum albumin in the blood. It is unable to pass through the normal blood-brain barrier (BBB) . When the BBB is compromised, albumin-bound this compound can enter the central nervous system (CNS) .
Mode of Action
This compound has been found to have a dual antiviral effect against hepatitis B virus (HBV) infection. Specifically, it targets two host factors:
BK channel: this compound also interferes with virus capsid assembly by targeting the BK channel. By doing so, it disrupts the formation of HBV capsids .
Biochemical Pathways
The affected pathways include the interaction between this compound and NTCP, as well as the disruption of cytosolic calcium ion concentration. These interactions collectively lead to the inhibition of HBV binding and capsid assembly .
Pharmacokinetics
This compound has an IC50 (half-maximal inhibitory concentration) of approximately 2 μM against HBV infection in Huh7D hNTCP cells . Notably, it exhibits no apparent toxicity at concentrations up to 1000 μM . In primary human hepatocytes, the IC50 is around 5 μM .
Result of Action
The molecular and cellular effects of this compound’s action involve blocking HBV attachment to host cells and disrupting capsid assembly. By achieving these dual effects, it inhibits the infection of nucleos(t)ide analog drug-resistant HBV strains .
Biochemical Analysis
Biochemical Properties
Evans Blue interacts with several biomolecules, primarily serum albumin . It binds to serum albumin in the bloodstream, and under normal physiological conditions, it remains within the blood vessels . This binding interaction is critical for its role in estimating plasma volume and studying vascular permeability .
Cellular Effects
This compound has been shown to have neuroprotective effects against iodoacetic acid (IAA)-induced hypoxia neuronal death in HT22 cells . It can prevent IAA-induced increase of P2X purinoreceptor 4 (P2X4R) mRNA and protein expression . This suggests that this compound can influence cell function and impact cellular processes such as gene expression and cell signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the ATP binding site of P2X4R . It acts as a negative allosteric modulator of the AMPA and kainate receptors and as an inhibitor of vesicular glutamate transporters . It also acts on P2 receptors . These interactions suggest that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, after injection into the circulation, no steady state is observed due to delayed mixing and progressive leakage of the dye out of the vascular space . This suggests that this compound’s stability, degradation, and long-term effects on cellular function may vary in in vitro or in vivo studies .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its binding to serum albumin . When the blood-brain barrier is compromised, albumin-bound this compound can enter the central nervous system .
Subcellular Localization
The subcellular localization of this compound is primarily extracellular due to its binding to serum albumin in the bloodstream . When the blood-brain barrier is compromised, this compound can enter the central nervous system, suggesting potential intracellular localization under certain conditions .
Properties
CAS No. |
314-13-6 |
---|---|
Molecular Formula |
C34H28N6NaO14S4 |
Molecular Weight |
895.9 g/mol |
IUPAC Name |
tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C34H28N6O14S4.Na/c1-15-11-17(3-7-21(15)37-39-23-9-5-19-25(55(43,44)45)13-27(57(49,50)51)31(35)29(19)33(23)41)18-4-8-22(16(2)12-18)38-40-24-10-6-20-26(56(46,47)48)14-28(58(52,53)54)32(36)30(20)34(24)42;/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54); |
InChI Key |
REYNRYZNOAPLTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C=CC4=C(C3=O)C(=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)C)NN=C5C=CC6=C(C5=O)C(=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)C)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O.[Na] |
Key on ui other cas no. |
314-13-6 |
physical_description |
Direct blue 53 appears as blue crystals with a greenish-bronze luster or a black powder. (NTP, 1992) |
Pictograms |
Health Hazard |
solubility |
10 to 50 mg/mL at 76.6° F (NTP, 1992) |
Synonyms |
Azovan Blue Blue, Azovan Blue, Evan's Blue, Evans C.I. 23860 C.I. Direct Blue 53 Evan Blue Evan's Blue Evans Blue |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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